7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane 7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16190958
InChI: InChI=1S/C13H22N2O2/c16-12(11-1-7-17-8-2-11)15-5-3-13(4-6-15)9-14-10-13/h11,14H,1-10H2
SMILES:
Molecular Formula: C13H22N2O2
Molecular Weight: 238.33 g/mol

7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane

CAS No.:

Cat. No.: VC16190958

Molecular Formula: C13H22N2O2

Molecular Weight: 238.33 g/mol

* For research use only. Not for human or veterinary use.

7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane -

Specification

Molecular Formula C13H22N2O2
Molecular Weight 238.33 g/mol
IUPAC Name 2,7-diazaspiro[3.5]nonan-7-yl(oxan-4-yl)methanone
Standard InChI InChI=1S/C13H22N2O2/c16-12(11-1-7-17-8-2-11)15-5-3-13(4-6-15)9-14-10-13/h11,14H,1-10H2
Standard InChI Key BIHDAWMBXWKGNJ-UHFFFAOYSA-N
Canonical SMILES C1COCCC1C(=O)N2CCC3(CC2)CNC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s spirocyclic system consists of two interconnected rings: a diazaspiro[3.5]nonane and an oxane moiety. The diazaspiro[3.5]nonane component comprises a six-membered ring with two nitrogen atoms at positions 2 and 7, bridged by a spiro junction to a five-membered ring. The oxane-4-carbonyl group is attached to the diazaspiro system via an amide bond, introducing a tetrahydropyran-derived carbonyl functionality .

Key Structural Attributes:

  • Spiro Junction: The spiro carbon links the six-membered diazane ring (1,4-diazane) and a five-membered ring, enforcing a non-planar geometry that reduces conformational flexibility .

  • Carbonyl Linkage: The oxane-4-carbonyl group at position 7 introduces a hydrogen-bond acceptor site, potentially enhancing binding affinity in biological targets .

  • Stereochemistry: The spiro arrangement creates two chiral centers, though specific stereoisomeric data remain unreported in public sources .

Table 1: Basic Chemical Properties

PropertyValueSource
CAS Number2138199-78-5
Molecular FormulaC13H22N2O2\text{C}_{13}\text{H}_{22}\text{N}_2\text{O}_2
Molecular Weight238.33 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

Spectroscopic Characterization

While experimental spectral data (NMR, IR, MS) for this specific compound are absent in the reviewed literature, analogous diazaspiro compounds exhibit characteristic signals:

  • 1H^1\text{H}-NMR: Protons adjacent to the spiro carbon typically resonate as multiplet clusters between δ 3.0–4.5 ppm due to restricted rotation .

  • 13C^{13}\text{C}-NMR: The carbonyl carbon (oxane-4-carbonyl) is expected near δ 170–175 ppm, while spiro carbons appear upfield (δ 45–65 ppm) .

  • IR Spectroscopy: A strong absorption band at ~1650–1700 cm1^{-1} corresponds to the carbonyl stretch .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

  • Spirocyclization: Formation of the diazaspiro[3.5]nonane core through intramolecular cyclization.

  • Acylation: Introduction of the oxane-4-carbonyl group via amide bond formation.

Example Pathway (Hypothetical):

  • Formation of Diazaspiro[3.5]nonane:

    • Cyclocondensation of a diamine (e.g., 1,3-diaminopropane) with a ketone or aldehyde under acidic conditions generates the spiro framework .

  • Oxane-4-carbonyl Introduction:

    • Reaction with oxane-4-carboxylic acid chloride in the presence of a base (e.g., triethylamine) yields the target compound .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
11,3-Diaminopropane, HCl, reflux, 16 h65%
2Oxane-4-carbonyl chloride, Et3_3N, DCM78%

Industrial-Scale Considerations

Patent CN111620869A highlights challenges in scaling up spirocyclic compounds, emphasizing the need for:

  • Solvent Optimization: Ethanol or THF is preferred for cyclization steps to balance reactivity and cost .

  • Catalysis: Lewis acids (e.g., ZnCl2_2) may accelerate spirocyclization but risk side reactions .

  • Purification: Chromatography remains common, though crystallization protocols are under development for cost reduction .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water due to the hydrophobic spiro core .

  • Stability: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures .

Computational Modeling

DFT calculations on analogous structures suggest:

  • LogP: ~1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • pKa: The secondary amine (diazaspiro) has a predicted pKa of ~8.5, making it partially protonated at physiological pH .

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